Cycloheptyl (2-bromo-4-fluorophenyl)methanol
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Overview
Description
Cycloheptyl (2-bromo-4-fluorophenyl)methanol is an organic compound with the molecular formula C14H18BrFO. It is characterized by a cycloheptyl group attached to a (2-bromo-4-fluorophenyl)methanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptyl (2-bromo-4-fluorophenyl)methanol typically involves the reaction of cycloheptanone with 2-bromo-4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl (2-bromo-4-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products Formed
Oxidation: Cycloheptyl (2-bromo-4-fluorophenyl)ketone.
Reduction: Cycloheptyl (4-fluorophenyl)methanol.
Substitution: Cycloheptyl (2-azido-4-fluorophenyl)methanol or Cycloheptyl (2-thio-4-fluorophenyl)methanol.
Scientific Research Applications
Cycloheptyl (2-bromo-4-fluorophenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a probe in studying biological pathways and interactions.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which Cycloheptyl (2-bromo-4-fluorophenyl)methanol exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to participate in various biochemical pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- Cycloheptyl (2-chloro-4-fluorophenyl)methanol
- Cycloheptyl (2-bromo-4-chlorophenyl)methanol
- Cycloheptyl (2-bromo-4-methylphenyl)methanol
Uniqueness
Cycloheptyl (2-bromo-4-fluorophenyl)methanol is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties. These halogens enhance the compound’s reactivity and potential for forming diverse derivatives, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(2-bromo-4-fluorophenyl)-cycloheptylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrFO/c15-13-9-11(16)7-8-12(13)14(17)10-5-3-1-2-4-6-10/h7-10,14,17H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZSTFPZHSTIEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(C2=C(C=C(C=C2)F)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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